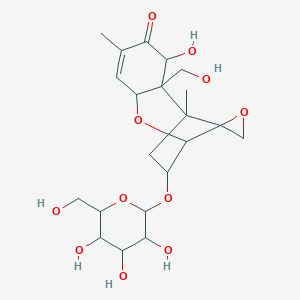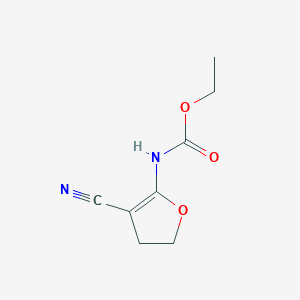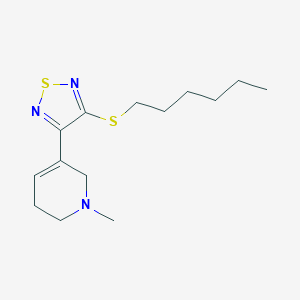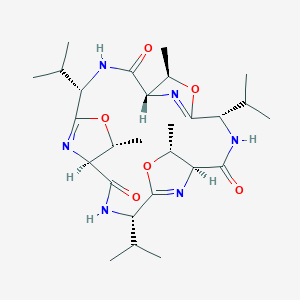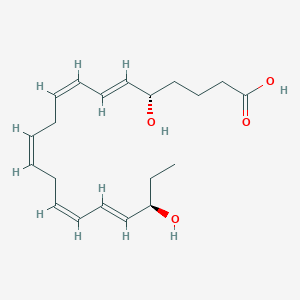
Resolvin E2
Übersicht
Beschreibung
Resolvin E2 is a specialized pro-resolving mediator derived from eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It plays a crucial role in the resolution of inflammation, a process essential for maintaining tissue homeostasis and protecting against chronic inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Resolvin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of action of specialized pro-resolving mediators.
Biology: Investigated for its role in regulating immune cell functions, such as chemotaxis and phagocytosis.
Medicine: Explored for its potential therapeutic applications in treating chronic inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements
Wirkmechanismus
Resolvin E2 exerts its effects by binding to specific G-protein-coupled receptors on the surface of immune cells. This binding triggers a cascade of intracellular signaling pathways that lead to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. The primary molecular targets include leukocyte integrins and platelet-activating factor receptors .
Zukünftige Richtungen
Given its unique function with minimal side-effects, resolvins could represent a new class of anti-inflammatory drugs . Currently, non-steroidal anti-inflammatory drugs (NSAIDs), steroids, and opioids are commonly used to treat inflammation and pain caused by injury . Resolvins, including Resolvin E2, may contribute to the beneficial actions of omega-3 fatty acids in human diseases . Moreover, they indicate that the 5-lipoxygenase in human leukocytes is a pivotal enzyme that can produce both pro- and anti-inflammatory chemical mediators .
Biochemische Analyse
Biochemical Properties
Resolvin E2 interacts with leukocyte G-protein–coupled receptors, as evidenced by the specific binding of radiolabeled RvE2 to neutrophils . It also rapidly downregulates surface expression of human leukocyte integrins in whole blood and dampens responses to platelet-activating factor .
Cellular Effects
This compound has potent effects on various types of cells and cellular processes. It regulates chemotaxis of human neutrophils and enhances phagocytosis and anti-inflammatory cytokine production . These actions appear to be mediated by leukocyte G-protein–coupled receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with leukocyte G-protein–coupled receptors . This interaction leads to the regulation of chemotaxis of human neutrophils and enhancement of phagocytosis and anti-inflammatory cytokine production .
Temporal Effects in Laboratory Settings
This compound is endogenously produced during self-limited murine peritonitis in both the initiation and resolution phases . It carries potent leukocyte-directed actions throughout initiation and resolution in the innate inflammatory responses .
Metabolic Pathways
This compound is derived from eicosapentaenoic acid via lipoxygenase (LO)-driven biochemical pathways . It is part of the E-series of resolvins, which are recognized for their resolution-enhancing actions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Resolvin E2 can be synthesized from eicosapentaenoic acid through a series of enzymatic reactions involving lipoxygenases. The synthetic route typically involves the conversion of eicosapentaenoic acid to 18-hydroperoxy-eicosapentaenoic acid, followed by enzymatic reduction and epoxidation to form this compound .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes to enhance the yield and purity of the compound. These methods often employ genetically engineered microorganisms capable of producing high levels of eicosapentaenoic acid, which is then converted to this compound through controlled enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Resolvin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenases.
Reduction: Enzymatic reduction using specific reductases.
Substitution: Involves nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the compound.
Major Products Formed: The primary products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which retain or enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Resolvin E2 is part of a broader family of specialized pro-resolving mediators, including:
Resolvin E1: Another derivative of eicosapentaenoic acid with similar anti-inflammatory properties.
Resolvin D1 and D2: Derived from docosahexaenoic acid, these compounds also play a role in resolving inflammation.
Protectins and Maresins: Other classes of specialized pro-resolving mediators with distinct biosynthetic pathways and biological activities
This compound is unique in its specific binding affinity and the range of immune responses it modulates, making it a valuable compound for therapeutic research and development .
Eigenschaften
IUPAC Name |
(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHYAOSTOHNQA-NNQKPOSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
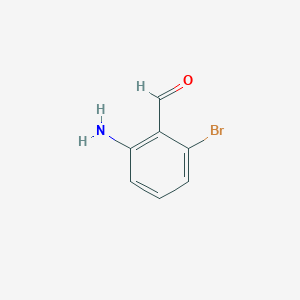
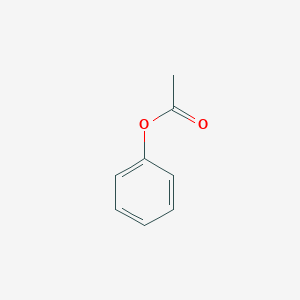
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
